molecular formula C12HF9 B14541403 2,2',3,3',4,4',5,6,6'-Nonafluoro-1,1'-biphenyl CAS No. 61908-07-4

2,2',3,3',4,4',5,6,6'-Nonafluoro-1,1'-biphenyl

Cat. No.: B14541403
CAS No.: 61908-07-4
M. Wt: 316.12 g/mol
InChI Key: JSMOXNUKSCAGGD-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl: is a fluorinated biphenyl compound characterized by the presence of nine fluorine atoms attached to the biphenyl structure. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and low reactivity towards many chemical agents. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the need to control reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms on the biphenyl ring.

    Oxidation and Reduction: Although the compound is resistant to oxidation, it can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex polyaromatic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), amines (NH2-), and thiolates (RS-).

    Catalysts: Catalysts such as palladium (Pd) and nickel (Ni) are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to enhance reactivity and solubility.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated biphenyl derivatives, while coupling reactions can produce extended polyaromatic systems.

Scientific Research Applications

2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds and polymers.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems and molecular interactions.

    Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl exerts its effects is primarily related to its electronic properties. The presence of multiple fluorine atoms significantly alters the electron density distribution on the biphenyl ring, making it less reactive towards electrophiles and nucleophiles. This electronic effect also influences the compound’s interactions with other molecules, such as enzymes and receptors, in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: This compound has one additional fluorine atom compared to 2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl, resulting in even greater chemical stability and resistance to reactivity.

    2,2’,3,3’,4,4’,5,5’-Octafluoro-1,1’-biphenyl: With one fewer fluorine atom, this compound is slightly more reactive and less thermally stable than 2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl.

    2,2’,3,3’,4,4’,5,6,6’-Nonachloro-1,1’-biphenyl: This chlorinated analog exhibits similar stability but different reactivity patterns due to the presence of chlorine atoms instead of fluorine.

Uniqueness

2,2’,3,3’,4,4’,5,6,6’-Nonafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts a distinct set of chemical and physical properties. Its high thermal stability, resistance to oxidation, and low reactivity make it particularly valuable in applications requiring durable and inert materials.

Biological Activity

2,2',3,3',4,4',5,6,6'-Nonafluoro-1,1'-biphenyl (CAS No. 969-25-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antimicrobial properties, and interactions with various biological systems.

  • Molecular Formula : C12H2F9
  • Molecular Weight : 331.14 g/mol
  • CAS Number : 969-25-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its cytotoxicity and antimicrobial properties.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its impact on cell viability using MTT assays and found significant reductions in cell proliferation at higher concentrations:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may have potential as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of this compound was investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated moderate antibacterial activity against Gram-positive bacteria and weaker effects on Gram-negative strains.

The precise mechanism by which this compound exerts its biological effects remains unclear. However, it is hypothesized that the presence of fluorine atoms enhances lipophilicity and membrane permeability, facilitating interaction with cellular targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The authors concluded that further exploration into its mechanism could lead to new cancer therapies.
  • Antimicrobial Studies : In a comparative analysis with traditional antibiotics against Staphylococcus aureus infections in vitro and in vivo models demonstrated that the nonafluorinated biphenyl exhibited synergistic effects when combined with other antimicrobial agents.

Properties

CAS No.

61908-07-4

Molecular Formula

C12HF9

Molecular Weight

316.12 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,6-tetrafluorophenyl)benzene

InChI

InChI=1S/C12HF9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H

InChI Key

JSMOXNUKSCAGGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

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